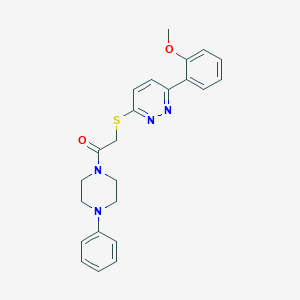

![molecular formula C17H20N4O4S B2639716 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034237-39-1](/img/structure/B2639716.png)

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of structural motifs that lend it interesting chemical and biological properties.

Wirkmechanismus

Target of Action

The primary target of the compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .

Mode of Action

The compound this compound acts as a negative allosteric modulator (NAM) of mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a decrease in the receptor’s activity .

Biochemical Pathways

The action of this compound on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of synaptic transmission and neuronal excitability in the CNS . This modulation can lead to potential therapeutic effects in various neurological disorders .

Biochemische Analyse

Biochemical Properties

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone interacts with the mGluR2 receptor, a type of metabotropic glutamate receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it reduces the activity of this receptor, which can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the mGluR2 receptor in an allosteric manner . This binding induces a conformational change in the receptor, which reduces its activity and leads to downstream effects on cell signaling pathways and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of pyrazolopyrazine core, followed by functionalization with the morpholinosulfonyl phenyl moiety. Key reactions include:

Cyclization: to form the pyrazolopyrazine core.

Sulfonylation: using morpholinosulfonyl chloride.

Ketone formation: via Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production process may be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of corresponding sulfoxides or sulfones.

Reduction: : Reduction may yield alcohol or amine derivatives, depending on the functional group being targeted.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolopyrazine core.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides).

Major Products Formed

Oxidation: : Sulfoxides, sulfones.

Reduction: : Alcohols, amines.

Substitution: : Halogenated or nucleophilically substituted derivatives.

Wissenschaftliche Forschungsanwendungen

This compound holds promise in various research applications due to its structural versatility and biological activity.

Chemistry

Catalysis: : Used as a ligand in transition metal catalysis.

Organic Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: : Potential inhibitor of certain enzymes, useful in biochemical studies.

Fluorescence Labeling: : Used as a probe in fluorescence microscopy due to its unique spectral properties.

Medicine

Drug Development: : Scaffold for the development of pharmaceuticals targeting specific proteins or pathways.

Antimicrobial Activity: : Exhibits activity against certain bacterial strains.

Industry

Polymer Science: : Used in the synthesis of novel polymers with unique properties.

Material Science: : Component in the development of advanced materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its unique combination of structural features and functional groups.

Similar Compounds

(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-sulfamoylphenyl)methanone

(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(piperidinosulfonyl)phenyl)methanone

(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(dimethylsulfamoyl)phenyl)methanone

These compounds share the pyrazolopyrazine core but differ in the substituents on the phenyl ring, which influences their chemical behavior and applications.

That should give you a solid overview of the compound you asked about. Anything specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c22-17(19-7-8-21-15(13-19)5-6-18-21)14-1-3-16(4-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPCGIVTULCVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2639634.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)

![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2639653.png)